1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea)
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Overview
Description
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) is a compound characterized by the presence of trifluoromethyl and phenylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) typically involves a multi-step process. One common method includes the reaction of 5-(trifluoromethyl)-1,3-phenylenediamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylurea groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar structure but contains thiourea groups instead of phenylurea.
1,1’-(5,5’-Bis(trifluoromethyl)-1,3-phenylene)bis(3-phenylurea): Similar structure with an additional trifluoromethyl group.
Uniqueness: 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(3-phenylurea) is unique due to its specific combination of trifluoromethyl and phenylurea groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17F3N4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-phenyl-3-[3-(phenylcarbamoylamino)-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H17F3N4O2/c22-21(23,24)14-11-17(27-19(29)25-15-7-3-1-4-8-15)13-18(12-14)28-20(30)26-16-9-5-2-6-10-16/h1-13H,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
IWKYMAWCFNVKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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